5-fluoro-3-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide
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Overview
Description
5-fluoro-3-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide is a heterocyclic compound that contains a thiazole ring and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide typically involves the formation of the thiazole ring followed by the attachment of the pyridine ring. One common method involves the reaction of 5-methyl-1,3-thiazole-2-amine with 5-fluoro-3-methylpyridine-2-carboxylic acid under appropriate conditions to form the desired compound. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-3-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
5-fluoro-3-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.
Biology: It is used in biological studies to understand its effects on various biological pathways and targets.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its antimicrobial, antifungal, and anticancer properties.
Industry: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-fluoro-3-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
5-methyl-1,3-thiazole-2-amine: A precursor in the synthesis of the target compound.
5-fluoro-3-methylpyridine-2-carboxylic acid: Another precursor used in the synthesis.
Thiazole derivatives: Compounds with similar thiazole rings that exhibit various biological activities.
Uniqueness
5-fluoro-3-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide is unique due to the presence of both a thiazole ring and a pyridine ring, which may contribute to its distinct biological activities and potential therapeutic applications. The combination of these two heterocyclic systems in a single molecule can result in unique interactions with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
5-fluoro-3-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS/c1-6-3-8(12)5-13-9(6)10(16)15-11-14-4-7(2)17-11/h3-5H,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOSPKFMQCAMCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)NC2=NC=C(S2)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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